2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Inhibitor in Cholesterol Metabolism
The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT). This enzyme is crucial in cholesterol metabolism, and inhibiting it can have therapeutic applications. The introduction of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties of the compound leads to enhanced aqueous solubility and improved oral absorption, making it a promising candidate for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Potential Antitubercular Agent
A derivative of the compound, specifically 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, has been synthesized and shown good antitubercular activity. This study demonstrates the compound's potential as a novel therapeutic agent against mycobacterium species (Raju et al., 2020).
Corrosion Inhibition
Benzimidazole derivatives, including those with piperidine moieties, have been studied as corrosion inhibitors for steel in acidic environments. These compounds show promising efficiency in protecting metals from corrosion, a significant industrial problem (Yadav et al., 2016).
Antimicrobial Activity
Several benzimidazole derivatives, including those containing piperidine, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated good to moderate activity against various bacterial and fungal species, indicating their potential as novel antimicrobial agents (Parmar et al., 2018).
properties
IUPAC Name |
2-(piperidin-3-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10;/h1-2,5-6,10,14H,3-4,7-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZJNNKSMDGIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CSC2=NC3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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